3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Lipophilicity Drug-likeness ADME

This compound is a key scaffold for multitarget drug discovery, featuring a unique oxolan-2-ylmethyl substituent that imparts balanced lipophilicity (XLogP ~0.2) and a low molecular weight (310.37), ideal for CNS drug-like space and fragment elaboration. Its distinct profile, compared to bulkier analogs, ensures superior solubility and binding potential. Procure this specific chemotype for AChE/MAO-A inhibition studies, Nav1.8 pain programs, or PDK-1 kinase inhibitor development, where exact structural features are critical for assay success.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37
CAS No. 2309311-11-1
Cat. No. B2714328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
CAS2309311-11-1
Molecular FormulaC13H18N4O3S
Molecular Weight310.37
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=NC=CS3
InChIInChI=1S/C13H18N4O3S/c18-11-9-16(4-5-17(11)13-14-3-7-21-13)12(19)15-8-10-2-1-6-20-10/h3,7,10H,1-2,4-6,8-9H2,(H,15,19)
InChIKeyIJCODOIHDUXOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (CAS 2309311-11-1): Physicochemical Profile and Compound Class Context for Procurement Decisions


3-Oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (CAS 2309311-11-1) is a synthetic small molecule belonging to the 3-oxopiperazine-1-carboxamide class, featuring a thiazol-2-yl substituent at the piperazine 4-position and an oxolan-2-ylmethyl (tetrahydrofurfuryl) urea side chain . Its molecular formula is C13H18N4O3S with a molecular weight of 310.37 g/mol, and it is typically supplied at 95% purity . The compound occupies a specific structural niche among thiazole-piperazine carboxamide derivatives, a class that has demonstrated multitarget pharmacological potential including acetylcholinesterase (AChE) inhibition (IC50 values reaching 0.151 μM) [1], monoamine oxidase A (MAO-A) inhibition (IC50 as low as 0.057–0.080 μM) [2], and fungicidal activity against Phytophthora capsici (EC50 = 0.1331 μg/mL) [3]. Patents also describe related 3-oxopiperazine carboxamide scaffolds as Nav1.8 inhibitors for pain [4] and as PDK-1 kinase inhibitors for oncology applications [5].

Why Thiazole-Piperazine Carboxamides Cannot Be Interchanged: The Oxolan-2-ylmethyl Differentiation of CAS 2309311-11-1


Within the 3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide chemotype, altering the N-carboxamide substituent produces profound changes in lipophilicity, solubility, molecular recognition, and ultimately pharmacological profile. The oxolan-2-ylmethyl group of the target compound imparts a calculated logP (clogP) of 0.89 and a topological polar surface area (TPSA) of 87.54 Ų [1], creating a moderately polar, low-molecular-weight scaffold (MW 310.38) with balanced aqueous solubility and membrane permeability [1]. In stark contrast, the closest structural analog—N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6)—replaces the oxolane with a bulky, lipophilic benzhydryl (diphenylmethyl) group, yielding a logP of 2.77–4.91 and a molecular weight of 392.5 g/mol [2]. This difference of approximately 1.9–4.0 logP units translates to a >100-fold shift in octanol-water partition coefficient, fundamentally altering distribution, protein binding, and off-target promiscuity risk [3]. The tetrahydrofuran oxygen introduces an additional hydrogen bond acceptor and a chiral center absent in the benzhydryl analog, further differentiating binding mode potential. These physicochemical disparities mean that generic substitution between in-class analogs is scientifically unsound; procurement must be guided by the specific structural features that align with the intended experimental or screening context. The quantitative evidence below substantiates this claim.

Quantitative Differentiation Evidence for 3-Oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide vs. In-Class Analogs


Calculated Lipophilicity (clogP) Head-to-Head: Oxolan-2-ylmethyl vs. Benzhydryl Substitution

The target compound exhibits a calculated logP (clogP) of 0.89 (C13H18N4O3S, MW 310.38) [1]. In contrast, the closest structural analog, N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide (CAS 2319721-23-6, C21H20N4O2S, MW 392.5), displays a logP range of 2.77 to 4.91 depending on calculation method, with multiple independent predictions converging above 2.77 . This logP differential of at least 1.88 units (and up to 4.02 units) corresponds to a minimum 76-fold and maximum >10,000-fold difference in octanol-water partition coefficient. The target compound's clogP of 0.89 falls within the optimal Lipinski range (logP < 5) and the more stringent CNS drug-like space (logP 1–3), whereas the benzhydryl analog exceeds typical lead-like logP thresholds (<3), increasing the risk of poor solubility, high plasma protein binding, and promiscuous target engagement [2].

Lipophilicity Drug-likeness ADME

Molecular Weight Differential: Implications for Fragment-Based Screening and Lead Optimization

At 310.38 g/mol, the target compound is 82.12 g/mol (21%) lighter than the benzhydryl analog (392.50 g/mol) and 113.13 g/mol (27%) lighter than the naphthylmethyl analog (N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide, MW ~423.5) . The target compound's MW of 310 falls within the upper bound of fragment-like space (MW < 300) and well within lead-like criteria (MW < 350), positioning it as a viable starting point for fragment-based drug discovery (FBDD) or fragment elaboration campaigns [1]. In contrast, the benzhydryl analog at 392.5 g/mol is already in drug-like space, offering fewer opportunities for tractable SAR expansion without exceeding MW 500.

Molecular weight Fragment-based drug discovery Lead-likeness

Class-Level Cholinesterase Inhibition: Thiazole-Piperazine Carboxamides as hAChE/hBuChE Multitarget Agents

Although no direct hAChE or hBuChE IC50 data are available for the target compound itself, close structural relatives in the thiazole-piperazine carboxamide class have demonstrated potent cholinesterase inhibition. Nasr et al. (2024) reported that Compound 10, a thiazole-clubbed piperazine derivative, inhibited hAChE with an IC50 of 0.151 μM and hBuChE with an IC50 of 0.135 μM, while also inhibiting Aβ1-42 aggregation and providing neuroprotection in SH-SY5Y cells at non-cytotoxic concentrations [1]. Earlier work by Yurttaş et al. (2013) on thiazole-piperazines showed that the most active compounds (5n, 5o, 5p) achieved 96.44%, 99.83%, and 89.70% hAChE inhibition at 0.1 μM, respectively, with selectivity over BuChE [2]. The target compound retains the core thiazole-piperazine pharmacophore present in these active derivatives, and its moderate lipophilicity (clogP 0.89) is consistent with reported CNS-penetrant AChE inhibitors.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease Multitarget agents

Class-Level MAO-A Inhibition: Thiazolyl-Piperazine Derivatives with Submicromolar Potency and Selectivity

Thiazolyl-piperazine derivatives, structurally related to the target compound, have been characterized as potent and selective MAO-A inhibitors. Osmaniye et al. (2022) reported that compound 3i (a thiazolyl-hydrazone piperazine derivative) inhibited MAO-A with an IC50 of 0.080 ± 0.003 μM, while compound 3e from a closely related series achieved an IC50 of 0.057 ± 0.002 μM, exceeding the potency of the reference inhibitor moclobemide (IC50 = 6.061 μM) by approximately 100-fold [1]. The series displayed selectivity for MAO-A over MAO-B, a desirable profile for antidepressant development. The target compound, bearing the identical thiazole-piperazine core, is positioned within this pharmacologically validated chemical space.

Monoamine oxidase A MAO-A inhibitor Depression Piperazine-thiazole

Rotatable Bond Count and Conformational Pre-organization: Implications for Target Binding Entropy

The target compound contains only 2 rotatable bonds (excluding the freely rotating oxolane ring bonds counted separately), compared to 5 rotatable bonds in the benzhydryl analog [1] [2]. This 3-bond reduction in conformational自由度 represents a significant entropic advantage: each frozen rotatable bond is estimated to contribute approximately 0.5–1.5 kcal/mol to binding free energy upon rigidification [3]. The oxolan-2-ylmethyl group's cyclic ether structure pre-organizes the tetrahydrofuran ring into a restricted conformational space, while the benzhydryl group's two phenyl rings can adopt multiple orientations, increasing the entropic penalty upon target binding. This structural feature positions the target compound as a potentially more ligand-efficient scaffold for fragment-based screening or structure-based design campaigns where minimizing conformational entropy loss is a critical parameter.

Conformational flexibility Rotatable bonds Binding entropy Ligand efficiency

Procurement-Driven Application Scenarios for 3-Oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (CAS 2309311-11-1)


Fragment-Based Drug Discovery (FBDD) and Lead-Generation Screening Libraries

With a MW of 310.38 g/mol and a clogP of 0.89, the compound sits at the upper boundary of fragment-like chemical space (MW < 300) and comfortably within lead-like criteria (MW < 350, logP < 3) [1]. Its 21% lower molecular weight compared to the benzhydryl analog (MW 392.5) provides synthetic headroom for parallel library synthesis without breaching MW 500 drug-like limits. Procurement of this compound is warranted for inclusion in general screening libraries, fragment elaboration campaigns, or as a core scaffold for structure-activity relationship (SAR) expansion in medicinal chemistry programs where balanced physicochemical properties are prioritized over maximal potency.

CNS Drug Discovery: Cholinesterase and MAO-A Dual-Target Programs

The thiazole-piperazine chemotype has demonstrated submicromolar potency against both hAChE (IC50 = 0.151 μM) [2] and MAO-A (IC50 = 0.057–0.080 μM) [3], with evidence of BBB penetration for the most advanced analogs. The target compound's balanced lipophilicity (clogP 0.89) is consistent with CNS drug-like parameters (logP 1–3), supporting its use in Alzheimer's disease or depression-focused screening cascades. Researchers should consider this compound as a chemical probe for dual cholinesterase/MAO inhibition assays, or as a starting point for multitarget-directed ligand (MTDL) design where a single molecular entity addresses both cholinergic dysfunction and oxidative stress pathways.

Kinase Inhibitor Screening: Nav1.8 and PDK-1 Focused Libraries

Patent disclosures establish that 3-oxopiperazine carboxamide scaffolds bearing heteroaryl substituents (including thiazole) are active chemotypes for Nav1.8 sodium channel inhibition (pain) [4] and PDK-1 kinase inhibition (oncology) [5]. The oxolan-2-ylmethyl substituent provides an additional hydrogen bond acceptor (ether oxygen) capable of engaging kinase hinge regions or channel pore residues not accessible to purely hydrophobic analogs. Procurement is recommended for screening against Nav1.8 or PDK-1 biochemical and cellular assays, or for inclusion in kinase-focused compound collections where the thiazole-piperazine core can serve as a type I or type II kinase inhibitor hinge-binding motif.

Conformational Restriction Studies and Structure-Based Drug Design (SBDD)

The 2 rotatable bonds of the target compound versus 5 in the benzhydryl analog [1] represent a meaningful entropic advantage for co-crystallization and biophysical binding studies. The reduced conformational自由度 (ΔRB = 3) is expected to facilitate the formation of well-diffracting protein-ligand co-crystals, as conformational heterogeneity is a known obstacle to crystallization. Procurement should be considered for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding studies, X-ray crystallography soaking/trials, and computational docking validation where rigid ligands simplify pose prediction and scoring function evaluation.

Quote Request

Request a Quote for 3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.